molecular formula C6H6NNaS B2618453 Sodium 2-methylpyridine-4-thiolate CAS No. 2155853-07-7

Sodium 2-methylpyridine-4-thiolate

Cat. No.: B2618453
CAS No.: 2155853-07-7
M. Wt: 147.17
InChI Key: QXHPXGRKPYNKCO-UHFFFAOYSA-M
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Description

This compound is characterized by the presence of a sodium ion, a 2-methyl group attached to a pyridine ring, and a thiolate group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridines, including sodium 2-methylpyridine-4-thiolate, can be achieved through α-methylation of substituted pyridines. A continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures has been reported to produce 2-methylpyridines with high selectivity and yield .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of zeolite catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12. These catalysts facilitate the interaction of ethanol with formaldehyde and ammonia, yielding various methylpyridines, including 2-methylpyridine .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylpyridine-4-thiolate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction can occur with reagents such as potassium thioacetate (KSAc) in the presence of a base, leading to the formation of thiolate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Major Products: The major products formed from these reactions include various thiophene derivatives and other substituted pyridines .

Scientific Research Applications

Sodium 2-methylpyridine-4-thiolate has diverse applications in scientific research:

    Catalysis: It is used as a catalyst in various organic synthesis reactions.

    Organic Synthesis: The compound is employed in the synthesis of complex organic molecules due to its reactivity and stability.

    Metal Coordination Studies: It serves as a ligand in metal coordination studies, aiding in the formation of metal complexes.

Mechanism of Action

The mechanism of action of sodium 2-methylpyridine-4-thiolate involves its interaction with molecular targets through its thiolate group. This interaction can lead to the formation of metal-thiolate complexes, which play a crucial role in various catalytic and coordination processes .

Comparison with Similar Compounds

    2-Methylpyridine: A simple methylated pyridine without the thiolate group.

    Thiophene Derivatives: Compounds containing a thiophene ring, which share some reactivity with sodium 2-methylpyridine-4-thiolate.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiolate group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

sodium;2-methylpyridine-4-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHPXGRKPYNKCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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